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Spectinomycin(2+) -

Spectinomycin(2+)

Catalog Number: EVT-1580252
CAS Number:
Molecular Formula: C14H26N2O7+2
Molecular Weight: 334.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spectinomycin(2+) is an organic cation obtained by protonation of the secondary amino groups of spectinomycin. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a spectinomycin and a spectinomycin(1+).
Overview

Spectinomycin(2+) is a cationic form of spectinomycin, an antibiotic produced by the bacterium Streptomyces spectabilis. It is primarily used in veterinary medicine and has applications in treating infections caused by certain bacteria. Spectinomycin is classified as an aminocyclitol antibiotic, which inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This compound has garnered attention for its effectiveness against various strains of bacteria, particularly those resistant to other antibiotics.

Source and Classification

Spectinomycin is derived from the fermentation of Streptomyces spectabilis and falls under the category of aminoglycoside antibiotics. Its classification includes:

  • Natural Product: As a naturally occurring compound, it is produced by specific microbial strains.
  • Antimicrobial Agent: It exhibits antibacterial properties, particularly against Gram-negative bacteria.
  • Aminocyclitol Antibiotic: This classification highlights its structural features and mechanism of action.
Synthesis Analysis

The synthesis of spectinomycin involves several methods, primarily focusing on the modification of its natural form to enhance efficacy or reduce side effects.

Methods and Technical Details

  1. Fermentation: The traditional method involves culturing Streptomyces spectabilis in a controlled environment to produce spectinomycin naturally.
  2. Chemical Synthesis: Recent advancements have led to synthetic pathways that allow for the creation of spectinomycin analogs. For instance, novel synthetic processes involve blocking nitrogen atoms in the spectinomycin moiety and employing various reaction conditions to yield specific isomers or derivatives .
  3. Analytical Techniques: Techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are utilized to analyze the purity and structure of synthesized compounds .
Molecular Structure Analysis

Structure and Data

Spectinomycin has a complex molecular structure characterized by:

  • Molecular Formula: C14_{14}H24_{24}N2_2O7_7
  • Molecular Weight: Approximately 328.35 g/mol
  • Structural Features: It contains a cyclitol ring and multiple hydroxyl groups that contribute to its solubility and biological activity.

The 3D structure can be visualized using molecular modeling software, revealing its interaction sites with bacterial ribosomes.

Chemical Reactions Analysis

Reactions and Technical Details

Spectinomycin undergoes various chemical reactions that are crucial for its function as an antibiotic:

  1. Binding to Ribosomes: The primary reaction involves binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria.
  2. Modification Reactions: Spectinomycin can be chemically modified to create analogs with altered antibacterial properties. For example, reactions involving alkylation or acylation can lead to new derivatives with enhanced efficacy against resistant bacterial strains .
Mechanism of Action

Spectinomycin's mechanism of action primarily involves:

  • Inhibition of Protein Synthesis: By binding to the 30S ribosomal subunit, it prevents the proper assembly of amino acids into proteins, effectively stalling bacterial growth.
  • Bacteriostatic Effect: Unlike some antibiotics that kill bacteria outright, spectinomycin is bacteriostatic, meaning it inhibits growth rather than directly killing bacteria.

This mechanism is particularly effective against Gram-negative bacteria, making it a valuable tool in treating infections where other antibiotics may fail .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: Spectinomycin solutions typically have a neutral pH.
  • Melting Point: The melting point varies depending on the specific form but generally falls within a defined range for similar compounds.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Spectinomycin is widely used in scientific research and clinical settings:

  • Veterinary Medicine: Commonly used to treat bacterial infections in livestock.
  • Research Applications: Utilized in studies examining antibiotic resistance mechanisms and protein synthesis pathways.
  • Analytical Chemistry: Employed as a standard in analytical methods for detecting antibiotic residues in food products .
Molecular Origins and Biosynthesis Pathways

1.1. Streptomyces spectabilis as the Biosynthetic Source

Streptomyces spectabilis (ATCC 27741) is the primary microbial source of spectinomycin(2+), a tricyclic aminocyclitol antibiotic first isolated independently by Upjohn and Abbott Laboratories in 1961 [2] [6]. This Gram-positive, soil-dwelling actinobacterium exhibits complex morphological differentiation and produces spectinomycin as a specialized secondary metabolite during its stationary growth phase [6] [10]. S. spectabilis possesses a broad biosynthetic capacity, generating multiple structurally distinct antibiotics alongside spectinomycin, including spectinabilin (an antifungal nitroaryl polyketide), aminoglycosides like kanamycin and tobramycin, and the streptovaricin complex (ansamycin-type macrolactams) [6]. The ecological function of spectinomycin production is likely competitive inhibition of rival microorganisms in nutrient-limited environments. Genomic analysis reveals significant sequence divergence between S. spectabilis and other aminoglycoside-producing streptomycetes, suggesting evolutionary adaptation of its biosynthetic machinery for spectinomycin's unique tricyclic architecture [6] [10].

Table 1: Secondary Metabolites of Streptomyces spectabilis

Compound ClassRepresentative MetabolitesBiological Activity
Aminocyclitol AntibioticsSpectinomycin(2+), DihydrospectinomycinProtein synthesis inhibition
PolyketidesSpectinabilinAntifungal
AminoglycosidesKanamycin, Tobramycin, Neomycin BAntibacterial
AnsamycinsStreptovaricin complexAntiviral (HIV-1 RT inhibition)
Prodigiosin AlkaloidsProdigiosine, MetacycloprodigiosinAntimalarial, Cytotoxic

Enzymatic Pathways in Spectinomycin Biosynthesis

Spectinomycin(2+) biosynthesis involves two convergent enzymatic pathways producing its core moieties—actinamine (aminocyclitol) and actinospectose (deoxysugar)—followed by glycosylation and oxidative cyclization.

Actinamine Assembly:The aminocyclitol precursor originates from D-glucose-6-phosphate. The phosphatase SpcA catalyzes dephosphorylation to myo-inositol-1-phosphate, releasing inorganic phosphate. SpcB (an NAD⁺-dependent myo-inositol 2-dehydrogenase) oxidizes myo-inositol to L-myo-inosose-2. The PLP-dependent aminotransferase SpcS2 then transfers an amino group from glutamate, yielding L-myo-inosamine-2. Iterative rounds of SpcB and SpcS2 action convert this intermediate to 2-epi-streptamine. Finally, the S-adenosylmethionine (SAM)-dependent methyltransferase SpcM dimethylates the amino groups, forming actinamine (2,4,6-trideoxy-4,6-di-N-methyl streptamine) [2] [9] [8]. Heterologous expression in Streptomyces venezuelae confirmed that spcA, spcB, and spcS2 suffice for 2-epi-streptamine production, with SpcM completing actinamine synthesis [2].

Actinospectose Synthesis:The deoxysugar moiety derives from D-glucose-1-phosphate via thymidine diphospho (TDP)-activated intermediates. TDP-D-glucose synthase (SpcD) activates glucose, followed by dehydration/epimerization to TDP-4-keto-6-deoxy-D-glucose by SpcE (TDP-D-glucose 4,6-dehydratase). The aminotransferase SpcS1 then transaminates the C-4' ketone, generating TDP-4-amino-4,6-dideoxy-D-glucose. Radical SAM enzyme SpcY (a homolog of DesII) facilitates C-3' deoxygenation, yielding TDP-3-keto-4,6-dideoxy-D-glucose (TDP-D-actinospectose) [1] [9]. This pathway parallels dTDP-D-desosamine biosynthesis but involves distinct enzymatic recognition [9].

Glycosylation and Dioxane Bridge Formation:Glycosyltransferase SpcG couples TDP-D-actinospectose with actinamine, forming the pseudodisaccharide dihydrospectinomycin [2] [10]. The radical SAM enzyme SpeY (distinct from SpcY) then catalyzes a pivotal dehydrogenation-cyclization cascade. SpeY contains two auxiliary [4Fe-4S] clusters and uses reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical. This radical abstracts the C2'-H from (2'R,3'S)-tetrahydrospectinomycin, initiating oxidation to (3'S)-dihydrospectinomycin. Subsequent spontaneous intramolecular hemiacetal formation between the C3' ketone and C6 hydroxyl groups constructs the central 1,4-dioxane bridge, completing spectinomycin(2+) [1] [5]. Crystallographic studies confirm serine-183 in SpeY positions the substrate for C2' dehydrogenation, contrasting with cysteine-183 in the epimerase HygY, explaining its dehydrogenase activity [1].

Table 2: Key Enzymes in Spectinomycin(2+) Biosynthesis

EnzymeGeneFunctionCatalytic Mechanism
SpcBspcBmyo-Inositol 2-dehydrogenaseNAD⁺-dependent oxidation
SpcS2spcS2AminotransferasePLP-dependent transamination
SpcMspcMActinamine N,N-dimethyltransferaseSAM-dependent methylation
SpcEspcEdTDP-D-glucose 4,6-dehydrataseDehydration/Epimerization
SpcYspcYC-3' Deoxygenase (Radical SAM enzyme)Radical-mediated deamination/dehydration
SpcGspcGGlycosyltransferaseNucleotidyl sugar-actinamine coupling
SpeYspeYTwitch radical SAM dehydrogenase (Dioxane bridge formation)H-atom abstraction from C2', triggering oxidation & cyclization

Genetic Regulation of Secondary Metabolite Production

The spectinomycin(2+) biosynthetic gene cluster (spc cluster) spans approximately 50 kb in S. spectabilis (GenBank EU255259) and comprises 15 open reading frames (ORFs) [4] [8]. Core structural genes (spcA, spcB, spcS1, spcS2, spcD, spcE, spcM, spcG, speY) are flanked by regulatory and resistance genes. The cluster organization reveals co-localization of biosynthetic and self-resistance elements, a hallmark of antibiotic-producing actinomycetes [4] [8].

Transcriptional regulation involves pathway-specific activators and global regulators. While a dedicated cluster-situated regulator (CSR) remains unidentified, the presence of rpoD (encoding RNA polymerase primary sigma factor σ⁷⁰) homologs near the cluster suggests modulation of promoter recognition [7] [9]. Additionally, the leucine-responsive regulatory protein (LRP) family member SpcR, homologous to StrR in streptomycin biosynthesis, likely activates transcription of late-stage biosynthetic genes (spcG, speY) in response to nutrient depletion signals [8] [9]. Heterologous expression experiments in S. venezuelae confirmed that minimal sets of genes (spcA/spcB/spcS2 for actinamine; spcD/spcE/spcS1/spcY for actinospectose; spcG/speY for assembly/cyclization) suffice for spectinomycin production, indicating cross-talk with host regulatory networks [2].

Self-resistance is mediated primarily by spcN and spcM. spcN encodes an ATP-dependent spectinomycin phosphotransferase (SpcN) that phosphorylates the drug's hydroxyl groups, reducing ribosomal affinity [3] [8]. Crucially, spcM exhibits dual functionality: its methyltransferase activity modifies actinamine during biosynthesis, while its DNA methylase-like domain confers additional resistance. Heterologous expression of spcM in Escherichia coli and S. lividans significantly increases spectinomycin MICs (Minimum Inhibitory Concentrations), likely via ribosomal RNA methylation mimicking 16S rRNA methyltransferases in clinical pathogens [4] [8]. This bifunctionality represents an evolutionary adaptation for producer protection.

Table 3: Genetic and Resistance Elements in the spc Cluster

Genetic ElementFunctionResistance Mechanism (if applicable)
spcNSpectinomycin phosphotransferaseATP-dependent phosphorylation (target modification)
spcMBifunctional: Actinamine N-methyltransferase / Resistance factorPutative rRNA methylation (target protection)
spcRTranscriptional activator (StrR-like)N/A
rpoD (proximal)RNA polymerase primary sigma factorGlobal regulation of stationary-phase genes
mltB (homologs)Murein lytic transglycosylase (Cell wall recycling)Indirect; cell envelope integrity maintenance under stress
purB (homologs)Adenylosuccinate lyase (Purine biosynthesis)Metabolic adaptation to antibiotic-induced stress

Properties

Product Name

Spectinomycin(2+)

IUPAC Name

methyl-[(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11-(methylazaniumyl)-7-oxo-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-13-yl]azanium

Molecular Formula

C14H26N2O7+2

Molecular Weight

334.37 g/mol

InChI

InChI=1S/C14H24N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5,7-13,15-16,18-20H,4H2,1-3H3/p+2/t5-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1

InChI Key

UNFWWIHTNXNPBV-WXKVUWSESA-P

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)[NH2+]C)O)[NH2+]C)O)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)[NH2+]C)O)[NH2+]C)O)O

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